molecular formula C14H19NO3 B13998899 N-(Phenylacetyl)isoleucine CAS No. 2752-52-5

N-(Phenylacetyl)isoleucine

Cat. No.: B13998899
CAS No.: 2752-52-5
M. Wt: 249.30 g/mol
InChI Key: ZULOUGGNZOVTOV-UHFFFAOYSA-N
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Description

N-(Phenylacetyl)isoleucine is a compound that belongs to the class of amino acid derivatives It is formed by the conjugation of phenylacetic acid and isoleucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenylacetyl)isoleucine typically involves the acylation of isoleucine with phenylacetyl chloride under Schotten-Baumann conditions. This method involves the reaction of isoleucine with phenylacetyl chloride in the presence of a base, such as sodium hydroxide, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(Phenylacetyl)isoleucine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(Phenylacetyl)isoleucine involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or by binding to specific receptors, thereby influencing various biological processes .

Comparison with Similar Compounds

N-(Phenylacetyl)isoleucine can be compared with other similar compounds, such as N-phenylacetylglycine and N-phenylacetyl-L-prolylglycine ethyl ester (Noopept). These compounds share structural similarities but differ in their specific functional groups and biological activities

Similar Compounds

  • N-Phenylacetylglycine
  • N-Phenylacetyl-L-prolylglycine ethyl ester (Noopept)

This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2752-52-5

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

3-methyl-2-[(2-phenylacetyl)amino]pentanoic acid

InChI

InChI=1S/C14H19NO3/c1-3-10(2)13(14(17)18)15-12(16)9-11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

ZULOUGGNZOVTOV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CC1=CC=CC=C1

Origin of Product

United States

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